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molecular formula C15H15NO2 B8545530 Ethyl 5-benzylnicotinate

Ethyl 5-benzylnicotinate

Cat. No. B8545530
M. Wt: 241.28 g/mol
InChI Key: HOCWHFBRGNDILN-UHFFFAOYSA-N
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Patent
US07872009B2

Procedure details

A suspension of ethyl-5-benzylnicotinate (1.0 g, 4.1 mmol) and PtO2 (800 mg) in EtOH (25 mL) and HCl (conc., 5.0 mL) was mixed in a Parr shaker under 40 psi of H2 for 2 hours. The mixture was filtered through celite and concentrated to about 10% of the original volume. The resulting mixture was extracted with CH2Cl2 (3×30 mL). The organic layer was concentrated under reduced pressure to furnish the title compound (755 mg, 73% yield) as a white solid. MS m/z: 254.3 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
catalyst
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[C:5]1[CH:10]=[C:9]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:8]=[N:7][CH:6]=1)[CH3:2]>CCO.Cl.O=[Pt]=O>[CH:12]1([CH2:11][CH:9]2[CH2:8][NH:7][CH2:6][CH:5]([C:4]([O:3][CH2:1][CH3:2])=[O:18])[CH2:10]2)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C1=CN=CC(=C1)CC1=CC=CC=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Name
Quantity
800 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was mixed in a Parr shaker under 40 psi of H2 for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 10% of the original volume
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2 (3×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CC1CC(CNC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 755 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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